Methylene calcitriol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2,4-dimethylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-7-15-27(4,5)31)23-13-14-24-21(10-8-16-28(23,24)6)11-12-22-17-25(29)20(3)26(30)19(22)2/h11-12,18,23-26,29-31H,2-3,7-10,13-17H2,1,4-6H3/b21-11+,22-12-/t18-,23-,24+,25-,26-,28-/m1/s1 |
InChI Key |
ZEVBNQULIOXDBE-OSVJTVDTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C(=C)[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3=C)O)O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Methylene Calcitriol
Elucidation of Vitamin D Receptor (VDR) Binding Dynamics
The molecular mechanism underlying the heightened activity of Methylene (B1212753) calcitriol (B1668218) involves its specific and potent interaction with the VDR, which initiates a cascade of conformational and protein recruitment events distinct from the natural hormone. researcher.lifenih.gov
Ligand Affinity and Agonist Activity at the VDR
Methylene calcitriol is characterized as a highly potent agonist of the VDR. researcher.lifenih.gov While its cellular uptake and initial association with the VDR are similar to that of calcitriol, it demonstrates significantly greater biological activity at much lower concentrations. researcher.lifenih.gov Studies have shown that this compound is approximately 30- to 100-fold more active in bone mobilization and about 100 times (two orders of magnitude) more potent in stimulating osteoclastogenesis than calcitriol. nih.gov This suggests that comparable levels of VDR occupancy by this compound lead to a much more robust transcriptional response, indicating a superagonistic profile. researcher.lifenih.govnih.gov Research confirms that this compound and its isomers bind to the VDR with high affinity. nih.gov
| Compound Comparison | Relative Potency/Activity |
| This compound vs. Calcitriol | 30- to 100-fold greater in bone mobilization nih.gov |
| ~100-fold more potent in stimulating osteoclastogenesis nih.gov | |
| Induces gene expression at concentrations 100-fold lower researcher.lifenih.gov |
Inducement of Unique VDR Conformational Changes
Upon binding a ligand, the VDR undergoes a conformational change that is critical for its function. nih.gov Protease digestion studies have revealed that this compound induces a unique conformation in the VDR that is distinct from that induced by calcitriol. researcher.lifenih.gov This specific structural alteration is believed to be a key determinant of the analog's enhanced potency, as it directly influences the subsequent interactions with other proteins, such as the Retinoid X Receptor (RXR) and various coregulators. researcher.lifenih.gov The unique conformation likely enhances the stability and efficiency of the transcriptional machinery assembled by the VDR. researcher.lifenih.gov
Differential Interactions with Retinoid X Receptor (RXR)
The VDR typically functions by forming a heterodimer with the Retinoid X Receptor (RXR), which is essential for binding to vitamin D response elements (VDREs) on DNA. nih.govmdpi.com The specific conformation induced in the VDR by this compound leads to a more potent interaction with RXR. researcher.lifenih.gov This enhanced dimerization capacity contributes to an increased affinity of the VDR-RXR complex for its target DNA sequences, leading to more efficient gene regulation. researcher.lifenih.gov Mammalian two-hybrid systems and chromatin immunoprecipitation (ChIP) assays have confirmed that this compound is more effective than calcitriol at promoting the VDR-RXR interaction. researcher.lifenih.gov
Recruitment and Modulation of Coregulatory Proteins (e.g., Coactivators SRC-1, DRIP205)
The ligand-induced conformational change in the VDR dictates the recruitment of coregulatory proteins, which are essential for activating transcription. This compound has been shown to be significantly more potent in promoting the VDR's interaction with key coactivators, including Steroid Receptor Coactivator-1 (SRC-1) and Vitamin D Receptor-Interacting Protein 205 (DRIP205). researcher.lifenih.gov This enhanced recruitment of coactivators to the VDR transcriptional complex is a direct consequence of the unique receptor conformation induced by this compound and is a major factor in its superagonistic activity. researcher.lifenih.govnih.gov
| Coactivator | Effect of this compound |
| SRC-1 | More potent promotion of interaction with VDR compared to calcitriol researcher.lifenih.gov |
| DRIP205 | More potent promotion of interaction with VDR compared to calcitriol researcher.lifenih.gov |
Genomic Regulation and Transcriptional Profiling
The ultimate function of the this compound-VDR complex is to modulate the expression of target genes. The enhanced binding dynamics of this compound translate into a more potent regulation of genes involved in bone metabolism and vitamin D homeostasis. researcher.lifenih.gov
Target Gene Expression Modulation (e.g., CYP24A1, Osteopontin, Osteoprotegerin)
In osteoblastic cells, this compound has been demonstrated to regulate key vitamin D-sensitive genes with much greater potency than calcitriol. researcher.lifenih.gov It stimulates the expression of the gene for 25-hydroxyvitamin D3-24-hydroxylase (CYP24A1), the enzyme responsible for catabolizing vitamin D metabolites, at concentrations two logs lower than that of calcitriol. researcher.lifenih.govnih.gov Similarly, it potently stimulates the expression of Osteopontin, a protein involved in bone remodeling. researcher.lifenih.gov In contrast, this compound is a more potent suppressor of Osteoprotegerin expression, a key inhibitor of osteoclast formation. researcher.lifenih.gov This pattern of gene regulation underscores its powerful effects on bone cell activity. researcher.lifenih.gov
| Target Gene | Effect of this compound | Potency vs. Calcitriol |
| CYP24A1 | Upregulation / Stimulation researcher.lifenih.gov | Effective at 100-fold lower concentrations researcher.lifenih.gov |
| Osteopontin | Upregulation / Stimulation researcher.lifenih.gov | Effective at 100-fold lower concentrations researcher.lifenih.gov |
| Osteoprotegerin | Downregulation / Suppression researcher.lifenih.gov | Effective at 100-fold lower concentrations researcher.lifenih.gov |
Analysis of Vitamin D Responsive Element (VDRE) Interactions
The genomic actions of vitamin D compounds, including this compound, are executed through the binding of the ligand-activated VDR to specific DNA sequences known as Vitamin D Responsive Elements (VDREs). nih.govwikipedia.org These VDREs are typically located in the promoter regions of target genes. scispace.commdpi.com The VDR does not act alone; upon binding to its ligand, it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govmdpi.com This VDR-RXR heterodimer is the functional unit that recognizes and binds to VDREs, thereby recruiting coactivator proteins and initiating the transcription of downstream genes. nih.govmdpi.com
This compound has been shown to be a more potent activator of transcription from genes controlled by VDREs than calcitriol. nih.govresearcher.life For instance, it more effectively stimulates reporter genes under the control of the promoters for 25-hydroxyvitamin D3-24-hydroxylase (Cyp24) and osteocalcin, both of which contain well-characterized VDREs. nih.gov The superior activity of this compound is directly linked to its ability to more efficiently promote the interaction of the VDR-RXR complex with these VDREs. nih.govresearcher.life This enhanced interaction leads to greater recruitment of coactivators, such as SRC-1 and DRIP205, resulting in a more robust transcriptional response at concentrations significantly lower than those required for calcitriol. nih.gov The specific structure of this compound induces a VDR conformation that is highly favorable for both heterodimerization with RXR and high-affinity binding to the hexameric core binding half-sites of the VDRE. nih.govnih.gov
Biological Activities in Preclinical and in Vitro Research Models
Antineoplastic and Cell Cycle Regulatory Effects in Cellular Systems
While many vitamin D analogs have demonstrated broad anti-cancer potential, the primary research focus on Methylene (B1212753) calcitriol (B1668218) (2MD) has been its potent and selective activity on bone and parathyroid tissue. However, it belongs to a class of analogs, the 20-epi-vitamin D3 compounds, that have shown notable anti-cancer effects in preclinical studies.
Inhibition of Cellular Proliferation in Various Malignant Cell Lines (e.g., prostate, breast, colon)
The 20-epi vitamin D3 analogs, a family that includes Methylene calcitriol, have been reported to be considerably more potent in vitro than the natural hormone 1,25-dihydroxyvitamin D3 in inhibiting the clonal growth of various cancer cell lines, including those from leukemia, breast, and prostate cancers. This class of compounds demonstrates a strong potential for inhibiting the rapid division that characterizes malignant cells.
Another structurally related analog, 19-nor-2α-(3-hydroxypropyl)-1α,25-dihydroxyvitamin D3 (MART-10), was found to be approximately 1,000-fold more potent than calcitriol at inhibiting the proliferation of the androgen-dependent LNCaP prostate cancer cell line. While distinct from this compound, the profound activity of this closely related 19-nor analog highlights the potential of this structural class to serve as powerful anti-proliferative agents.
Interactive Data Table: Antiproliferative Activity of a Related 19-Nor Vitamin D Analog
Below are the findings for the related compound MART-10 on a prostate cancer cell line.
| Compound | Cell Line | Cancer Type | Potency vs. Calcitriol | Citation |
| MART-10 | LNCaP | Prostate Cancer | ~1,000-fold greater |
Induction of Cell Cycle Arrest
A primary mechanism by which vitamin D compounds inhibit cancer cell proliferation is by inducing a halt in the cell cycle, typically at the G1 to S phase transition. This prevents cells from replicating their DNA and proceeding toward division. Studies on various vitamin D analogs have consistently shown this effect. For instance, the analog inecalcitol (B1671940) effectively reduces breast cancer cell proliferation by blocking this G1-S phase transition. Similarly, other analogs have been shown to arrest breast cancer cells in the G0/G1 phase, an effect linked to the increased expression of cell cycle inhibitors like p21 and p27.
Promotion of Apoptosis (Programmed Cell Death)
Vitamin D compounds are known to induce apoptosis in cancer cells, contributing to their anti-tumor activity. This programmed cell death is a critical mechanism for eliminating malignant cells. In xenograft studies, treatment with various vitamin D analogs resulted in augmented apoptosis within the tumor tissue. The combination of the 20-epi vitamin D3 analog KH 1060 with a retinoid was shown to synergistically induce apoptosis in acute promyelocytic leukemia (APL) cells, indicating a powerful interaction between these signaling pathways.
Suppression of Angiogenesis in Tumor Microenvironments
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Inhibition of this process is a key target for cancer therapy. Vitamin D analogs have been identified as potent inhibitors of angiogenesis. However, research findings have been somewhat varied, with some studies demonstrating decreased vascularity in tumors treated with analogs like inecalcitol, while others have reported no significant effect. This suggests that the anti-angiogenic effects may be specific to the analog and the cancer model being studied.
Cellular Differentiation and Maturation Promotion
Beyond halting growth, another therapeutic strategy for certain cancers, particularly hematological malignancies, is to force the malignant cells to differentiate into mature, non-dividing cells.
Differentiation of Malignant Cell Lines (e.g., myeloid leukemia cells)
The ability of calcitriol and its analogs to induce the differentiation of myeloid leukemia cells (such as HL-60 and U-937 cell lines) into mature monocytes and macrophages is well-documented. This effect essentially reverses the differentiation block that characterizes acute myeloid leukemia (AML). Analogs from the 20-epi family, which includes this compound, are noted for their potent pro-differentiating effects on leukemic cell lines. This activity suggests a potential therapeutic application for specific subtypes of leukemia.
Interactive Data Table: Differentiation Activity of Vitamin D Analogs in Leukemia Models
| Compound Class | Cell Lines | Cancer Type | Observed Effect | Citation |
| 20-epi Vitamin D3 Analogs | NB4 | Acute Promyelocytic Leukemia | Induction of differentiation | |
| Calcitriol and Analogs | HL-60, U-937 | Myeloid Leukemia | Induction of monocytic differentiation |
Induction of Osteoblastic Cell Differentiation
This compound, a synthetic analog of calcitriol, has demonstrated notable effects on bone cell differentiation in preclinical research. evitachem.com Like its parent compound, calcitriol, this compound influences the processes of osteoblast and osteoclast differentiation, which are critical for maintaining bone density. evitachem.comnih.gov Calcitriol itself is known to directly stimulate osteoblasts, thereby increasing the mineralization of bone. stemcell.com It promotes the differentiation of mesenchymal progenitor cells toward the osteoblast lineage. nih.gov Studies have shown that calcitriol can induce the differentiation of human osteoblasts, either alone or in combination with other factors. stemcell.com In animal models of chronic kidney disease, calcitriol treatment has been observed to promote the growth of both trabecular and cortical bone. nih.gov This effect is partly attributed to the increased secretion of Wnt10b from osteoclasts, which in turn promotes osteoblast activity. nih.gov While specific studies on this compound's precise mechanisms are part of ongoing research, its structural similarity to calcitriol suggests it operates through similar pathways to modulate bone cell differentiation. evitachem.com
Keratinocyte Differentiation
The differentiation of keratinocytes, the primary cells of the epidermis, is a tightly regulated process influenced by various factors, including vitamin D and its analogs. lifelinecelltech.com Calcitriol is known to enhance the differentiation of human keratinocytes, particularly in environments with high calcium concentrations. stemcell.com It stimulates the synthesis of key proteins involved in the formation of the cornified envelope, such as involucrin, transglutaminase, loricrin, and filaggrin. researchgate.net Research has indicated that some vitamin D analogs can exhibit varied biological activities concerning cell differentiation compared to the native compound. google.com The process of keratinocyte differentiation is critical for maintaining the skin's barrier function, and its modulation by vitamin D compounds underscores their potential in dermatological research. lifelinecelltech.com
Immunomodulatory and Anti-inflammatory Properties (in vitro/animal models)
This compound, as a vitamin D analog, is understood to possess immunomodulatory and anti-inflammatory properties, a characteristic shared with calcitriol. evitachem.com The active form of vitamin D3 has been shown to modulate the immune response through various mechanisms observed in in vitro and animal models. drugbank.comsemanticscholar.org
Regulation of Cytokine and Chemokine Expression
Calcitriol has been demonstrated to regulate the expression of various cytokines and chemokines, which are crucial signaling molecules in the immune system. drugbank.comresearchgate.net In vitro studies have shown that calcitriol can significantly reduce the expression of pro-inflammatory cytokines such as IL-17, IFN-γ, and TNF-α in activated T lymphocytes. semanticscholar.org Conversely, it has been observed to increase the expression of the anti-inflammatory cytokine IL-10 in T lymphocytes from female donors. semanticscholar.org In studies involving human adipocytes and macrophages, calcitriol was found to up-regulate the expression of several inflammatory cytokines and chemokines, including macrophage inflammatory protein, interleukin-6 (IL-6), and monocyte chemoattractant protein-1. nih.gov Furthermore, in canine leukocytes, calcitriol was shown to decrease the production of TNF stimulated by various bacterial components. nih.gov The influence of calcitriol on cytokine and chemokine production is complex and can vary depending on the cell type and experimental conditions. researchgate.net For instance, in bone marrow-derived macrophages, calcitriol was found to reduce the level of CXCL10 in M0 macrophages and CCL3 in M2 macrophages, while stimulating the production of IFN-γ, IL-1RA, and CXCL11 in M1 macrophages. researchgate.net
Modulation of Lymphocyte Proliferation and Immunoglobulin Secretion
Calcitriol has been found to inhibit the proliferation of lymphocytes and suppress the secretion of immunoglobulins by B lymphocytes. probes-drugs.org This inhibitory effect on lymphocyte proliferation is a key aspect of its immunomodulatory activity. dartmouth.edu Studies have shown that calcitriol is a potent inhibitor of phytohemagglutinin (PHA)-induced lymphocyte proliferation. dartmouth.edu This inhibition is mediated, at least in part, by the suppression of interleukin-2 (B1167480) (IL-2) production, a critical factor for T lymphocyte proliferation. dartmouth.edu The addition of exogenous IL-2 can reverse the inhibition of proliferation induced by calcitriol. dartmouth.edu The immunomodulatory activity of calcitriol is thought to be mediated by vitamin D receptors (VDRs), which are expressed on activated T and B lymphocytes. drugbank.com
Enhancement of Phagocytic Cell Functions (e.g., against Mycobacterium tuberculosis)
The active form of vitamin D, calcitriol, has been shown to enhance the ability of mononuclear phagocytes to combat intracellular pathogens like Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Phagocytosis is a fundamental process carried out by immune cells like macrophages to engulf and destroy pathogens. frontiersin.orginstitutcochin.fr Research has demonstrated that calcitriol can endow human monocytes with a significant ability to restrict the intracellular growth of virulent tubercle bacilli. nih.gov While calcitriol alone can stimulate this anti-tuberculous activity, its effect is significantly enhanced when combined with other immune-stimulating molecules like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov This combination can lead to substantial intramonocyte killing of M. tuberculosis. nih.gov These findings highlight the role of vitamin D in modulating the antimicrobial functions of phagocytic cells.
Impact on Aryl Hydrocarbon Receptor (AhR) and BATF Expression in T-cell Subsets
Recent research has uncovered a novel mechanism through which calcitriol exerts its immunomodulatory effects, involving the Aryl Hydrocarbon Receptor (AhR) and the transcription factor BATF. nih.govnih.gov Studies have shown that calcitriol can suppress the expression of AhR in human Th9 cells, a subset of pro-inflammatory CD4+ T cells. probes-drugs.orgnih.gov This suppression of AhR subsequently leads to a reduction in the expression of BATF, a transcription factor that is essential for the differentiation and function of Th9 cells. probes-drugs.orgnih.govscispace.com This inhibitory effect on the AhR-BATF transcriptional network is a key pathway through which calcitriol can dampen Th9-mediated inflammatory responses. nih.govscispace.com This link between vitamin D signaling and the AhR-BATF axis in T cells provides new insights into the immunoregulatory functions of calcitriol. nih.govnih.gov
Effects on Bone Homeostasis and Metabolism in Preclinical Models
This compound has demonstrated potent effects on bone, influencing both its formation and the markers associated with its continuous remodeling.
Stimulation of Bone Formation Processes
Preclinical studies have highlighted the significant anabolic effects of this compound on bone tissue. In vitro, it has been shown to be approximately 100 times more potent than calcitriol in stimulating osteoblast activity, the cells responsible for new bone formation. 107.190.141 This enhanced activity translates to observable effects in animal models. For instance, in ovariectomized rats, a common model for postmenopausal osteoporosis, this compound has been shown to markedly increase bone mass and strength. nih.gov It effectively restores both trabecular and cortical bone mass, indicating a comprehensive stimulation of bone formation processes. ensembl.org Research has shown that this compound potently stimulates new bone synthesis in vitro at concentrations as low as 10⁻¹² M, whereas calcitriol requires concentrations of 10⁻⁸ M to achieve similar effects. nih.gov
Modulation of Bone Remodeling Markers
| Bone Marker | Effect of this compound | Model System | Reference |
| Osteocalcin | Increased | Ovariectomized Rats | researchgate.net |
| C-telopeptide of type I collagen (CTX) | Increased | Postmenopausal Women | nih.gov |
| Osteopontin | Expression Stimulated | Osteoblastic Cells (in vitro) | researcher.lifenih.gov |
| RANKL | Expression Stimulated | Osteoblastic Cells (in vitro) | researcher.lifenih.gov |
| Osteoprotegerin | Expression Suppressed | Osteoblastic Cells (in vitro) | researcher.lifenih.gov |
Regulation of Intestinal Calcium Transport in Animal Models
The intestinal absorption of calcium is a critical process for maintaining mineral homeostasis, a process heavily regulated by vitamin D and its analogs. In vivo studies have demonstrated that this compound is proficient in modulating this pathway. The efficacy of this compound in promoting intestinal calcium transport has been found to be approximately equal to that of the natural hormone, calcitriol. nih.gov This indicates that while this compound exhibits enhanced activity in bone tissue, its potency in regulating the uptake of dietary calcium from the intestine is comparable to its natural counterpart. nih.gov
Preclinical Metabolic Regulatory Functions
Beyond its role in calcium and bone metabolism, this compound has been shown to exert regulatory functions on metabolic processes, particularly those related to adipose tissue.
Inhibition of Adipocyte Differentiation
In vitro studies using the 3T3-L1 preadipocyte cell line have revealed that this compound is a potent inhibitor of adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.govcabidigitallibrary.org It is estimated to be about two orders of magnitude more potent than calcitriol in preventing this differentiation. nih.govcabidigitallibrary.org The mechanism underlying this inhibition involves the prevention of the induction of key transcription factors necessary for terminal differentiation, namely CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma 2 (PPARγ2). nih.govcabidigitallibrary.org This inhibitory action on fat cell formation requires binding to the vitamin D receptor. nih.govcabidigitallibrary.org
| Compound | Potency in Inhibiting Adipocyte Differentiation (vs. Calcitriol) | Affected Transcription Factors | Cell Line | Reference |
| This compound (2MD) | ~100x more potent | C/EBPα, PPARγ2 | 3T3-L1 | nih.govcabidigitallibrary.org |
Downregulation of Stearoyl-CoA Desaturase-1 (SCD-1) Gene Transcription
The potential for this compound and its analogs to modulate lipid metabolism extends to the regulation of key enzymes. Patent filings have indicated that 2-methylene calcitriol analogs may be utilized for their ability to inhibit the transcription of the Stearoyl-CoA Desaturase-1 (SCD-1) gene. nih.gov SCD-1 is a critical enzyme in the biosynthesis of monounsaturated fatty acids, and its downregulation has been linked to various metabolic benefits. While the precise preclinical data detailing the extent and mechanism of this downregulation by this compound are not extensively published in peer-reviewed literature, its inclusion in patent applications suggests it as a recognized biological activity of this class of compounds.
Structure Activity Relationships Sar and Analog Optimization for Methylene Calcitriol
Impact of the 2-Methylene Substituent on VDR Binding and Biological Potency
Studies have demonstrated that 2-methylene substituted calcitriol (B1668218) and its isomers can bind to the VDR with an affinity comparable to that of the natural hormone, calcitriol. google.com In some cases, analogs with this feature exhibit even higher binding affinity. google.com For instance, the (5E)-isomer of 2-methylene calcitriol showed a 2.5-fold higher affinity for the VDR than calcitriol itself. google.com This enhanced binding is thought to be due to favorable interactions within the ligand-binding pocket of the VDR. It is hypothesized that the 2-methylene group may establish additional van der Waals contacts within the receptor, in a manner that does not disrupt the critical water network near the C-2 position. mdpi.com
The presence of the 2-methylene group can lead to a selective calcemic activity profile, with a particularly strong effect on bone calcium mobilization. researchgate.net Analogs featuring this modification have been shown to be highly potent in vivo, with some demonstrating greater activity in the intestine compared to calcitriol. google.comnih.gov This suggests that the 2-methylene substituent plays a crucial role in modulating the tissue-specific actions of these vitamin D analogs.
| Compound | Relative VDR Binding Affinity (Calcitriol = 1) |
|---|---|
| 2-methylene calcitriol | ~1 |
| (20S)-2-methylene calcitriol | ~1 |
| (5E)-2-methylene calcitriol | 2.5 |
Stereochemical Influence of the C-20 Epimer on Activity Profiles
While both the 20R and 20S isomers of 2-methylene calcitriol can exhibit high potency, their activity profiles often differ. nih.gov For example, the (20S)-isomer of 1α,25-dihydroxy-2-methylene-19-nor-vitamin D₃, also known as 2MD, has been shown to be a potent bone-selective analog of calcitriol. researchgate.net In some studies, the (20S)-epimer of 2-methylene calcitriol demonstrated a more pronounced effect on bone formation in vitro and in animal models compared to its (20R) counterpart. google.com
Interestingly, both the (20R) and (20S) epimers of 2-methylene calcitriol have been found to be highly active in vivo, with both showing strong calcemic activity and high potency in raising serum calcium levels in rats. google.com In some instances, both epimers proved to be more potent than calcitriol in the intestine. google.com These findings underscore that the stereochemistry at C-20 is a key determinant of the biological response, and altering this configuration can lead to analogs with unique and potentially desirable therapeutic profiles. researchgate.netnih.gov
| Compound | Effect on Serum Calcium | Intestinal Calcium Activity |
|---|---|---|
| (20R)-2-methylene calcitriol | High | More potent than calcitriol |
| (20S)-2-methylene calcitriol | High | More potent than calcitriol |
Effect of 25-Hydroxyl Group Absence or Modification (e.g., 25-desoxy analogs)
Generally, 25-desoxy analogs of methylene (B1212753) calcitriol exhibit a markedly lower binding affinity for the VDR, often by two orders of magnitude, when compared to their 25-hydroxylated counterparts. google.com This reduced affinity translates to lower in vitro activity. nih.govacs.orgresearchgate.net For example, in studies comparing 2-methylene calcitriol with its 25-desoxy version, the latter was found to be significantly less potent in in vitro assays. researchgate.net
Despite their reduced in vitro potency, 25-desoxy analogs can still exhibit significant in vivo activity. google.com This is because they can be considered prodrugs, as they can undergo enzymatic hydroxylation at the C-25 position in the liver to form the more active 25-hydroxy metabolite. google.comuw.edu.pl For instance, the 25-desoxy counterparts of 2-methylene calcitriol and its (20S)-isomer were less active than the parent compounds but still demonstrated a more potent calcemic effect than calcitriol itself. google.com This suggests that even with a lower initial activity, these analogs are efficiently converted to a highly active form in the body.
| Compound | Relative VDR Binding Affinity | In Vivo Calcemic Activity |
|---|---|---|
| 2-methylene calcitriol | High | High |
| 25-desoxy-2-methylene calcitriol | Significantly Lower | Less active than parent, but more active than calcitriol |
Modifications of the A-Ring and Their Functional Consequences (e.g., C-1, C-3 hydroxyls, Fluorination at C-1)
Modifications to the A-ring of methylene calcitriol analogs have profound functional consequences, influencing their biological activity and selectivity. nih.gov The hydroxyl groups at C-1 and C-3 are particularly important for VDR interaction and subsequent biological responses.
The 1α-hydroxyl group is a key feature for high calcemic activity. oup.com Analogs that lack this group generally show a considerable decrease in VDR binding affinity. google.com While the 3-hydroxyl group is not strictly essential if the 1α-hydroxyl group is present, its absence does lead to a reduction in biological activity. acs.org
Replacing the 1α-hydroxyl group with a fluorine atom has been shown to create analogs with antitumor properties. oup.com Similarly, substituting the 1α-hydroxyl with hydroxyalkyl groups can lead to a separation of antiproliferative and differentiation-inducing activities from calcemic effects. oup.com The removal of the exocyclic methylene group at C-10, creating 19-nor analogs, is another significant A-ring modification that can produce compounds with low calcemic effects but potent cell-differentiating properties. researchgate.net These modifications highlight the A-ring as a critical region for fine-tuning the biological profile of this compound analogs.
| Modification | Functional Consequence |
|---|---|
| Absence of 1α-hydroxyl group | Decreased VDR binding and calcemic activity |
| Absence of 3-hydroxyl group | Reduced biological activity |
| Fluorination at C-1 | Potential for antitumor activity |
| Removal of C-10 methylene (19-nor) | Reduced calcemic effects, potent cell-differentiating properties |
Strategic Dissociation of Biological Activities for Enhanced Selectivity (e.g., separating antiproliferative effects from calcium-regulating activities)
A major goal in the development of vitamin D analogs is the strategic dissociation of their biological activities to enhance selectivity. This involves creating compounds that retain desired therapeutic effects, such as antiproliferative and cell-differentiating properties, while minimizing adverse effects like hypercalcemia. frontiersin.org
Modifications to the structure of this compound can lead to such a dissociation. For instance, alterations in the A-ring, such as the removal of the exocyclic methylene group at C-10 to create 19-nor analogs, have been shown to yield compounds with a favorable selective activity profile, characterized by high potency in inducing cellular differentiation and very low calcium-mobilizing response. researchgate.netresearchgate.net Similarly, replacing the 1α-hydroxyl group with hydroxyalkyl groups can separate antiproliferative and differentiation-inducing activities from calcemic activities. oup.com
The side chain of the molecule also offers opportunities for achieving selectivity. Certain side-chain modifications have led to analogs with enhanced abilities to induce cancer cell differentiation. oup.com The affinity of an analog for the vitamin D binding protein (DBP) in the blood also influences its selectivity. Analogs with lower DBP affinity may be cleared from circulation more rapidly, leading to a shorter duration of action on tissues involved in calcium homeostasis, while potentially having a more prolonged effect on other target tissues. frontiersin.org These strategies demonstrate that through targeted chemical modifications, it is possible to develop this compound analogs with enhanced selectivity for specific therapeutic applications.
Computational and Biophysical Approaches in Methylene Calcitriol Research
Molecular Docking Simulations of Methylene (B1212753) Calcitriol-VDR Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methylene calcitriol (B1668218), also known as 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD), docking simulations have been instrumental in understanding its high potency, which is mediated through the vitamin D receptor (VDR). researchgate.netnih.gov The design of novel, highly active analogs of methylene calcitriol often relies on initial molecular docking experiments to predict their binding affinity and orientation within the VDR's ligand-binding pocket (LBP). researchgate.netnih.gov
Simulations have revealed key interactions between this compound and the VDR. A critical finding from docking studies is the role of the C-2 methylene group. It is suggested that this group can form π-π interactions with aromatic residues in the VDR binding pocket, such as Tyrosine-143 (Y143). uw.edu.pl These interactions are believed to contribute to the enhanced stability of the ligand-receptor complex and, consequently, to the compound's heightened biological activity. uw.edu.pl Docking studies on various C-2 substituted analogs indicate that for a vitamin D analog to be biologically active, its intercyclic 5,7-diene moiety should assume a parallel position to the aromatic rings of tryptophan residues, like Tryptophan-282 (Trp282), facilitating these crucial π-π interactions. uw.edu.pl
Computational docking of 2-methylene-1α-hydroxy-19-norvitamin D₃ analogs into the binding pocket of the rat VDR has been reported to elucidate their binding modes. nih.gov The process typically involves using a known crystal structure of the VDR ligand-binding domain (LBD), such as PDB ID: 1DB1, as the receptor model for the simulation. biorxiv.org The insights gained from these simulations help explain the structure-activity relationships observed in biological assays and guide the synthesis of new derivatives with potentially improved therapeutic profiles. nih.govnih.gov For instance, the design of a series of (20S,22R)-1α,25-dihydroxy-22-methyl-2-methylene-vitamin D3 analogs was based on analysis of literature data and molecular docking experiments. nih.gov
| Feature | Description | Key Amino Acid Residues | Reference |
| Ligand | 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD) and its analogs | N/A | researchgate.netnih.gov |
| Receptor | Vitamin D Receptor (VDR) Ligand-Binding Domain | Y143, Trp282 | uw.edu.pl |
| Key Interaction | π-π stacking between the C-2 methylene group/diene system and aromatic residues | Y143, Trp282 | uw.edu.pl |
| Predicted Outcome | Enhanced binding affinity and biological activity | N/A | researchgate.netuw.edu.pl |
| Methodology | Use of existing VDR crystal structures (e.g., rat VDR, PDB ID: 1DB1) for in silico simulation | N/A | nih.govbiorxiv.org |
Advanced Molecular Dynamics Simulations of Ligand-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. researchgate.net MD simulations of VDR-ligand complexes are performed to understand the more dynamic aspects of binding that static crystal structures cannot fully capture. researchgate.net
These simulations have been used to construct and refine models of VDR bound to various ligands, including calcitriol analogs. jst.go.jpconicet.gov.ar The methodology often involves placing the docked complex in a simulated physiological environment, including explicit water molecules and ions, and then calculating the atomic motions over a period of time using force fields like AMBER. conicet.gov.ar This allows for the analysis of interaction energies and the stability of contacts, such as hydrogen bonds and hydrophobic interactions, between the ligand and receptor. conicet.gov.arresearchgate.net For this compound, such simulations can help to understand how the 2-methylene group restricts the conformational flexibility of the side chain, which can lead to changes in the molecule's biological characteristics. researchgate.net These dynamic studies provide a more accurate representation of the binding event and can explain differences in agonist versus antagonist activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. The goal is to develop predictive models that can estimate the activity of newly designed, unsynthesized analogs. nih.gov
For calcitriol analogs, QSAR models have been successfully developed to predict properties like in vitro metabolic stability. nih.gov In one such study, a dataset of 130 calcitriol analogs was used to generate Partial Least Squares (PLS) regression models. These models were then able to predict the metabolic stability of new virtual analogs with high accuracy (85% for a set of 20 tested compounds). nih.gov The descriptors used in these models can include electrotopological states of specific molecular fragments, such as the SssCH2 descriptor for a methylene group, which has been useful in various QSAR studies. researchgate.net
Although specific QSAR models focusing solely on the design of this compound analogs for VDR activity are not extensively detailed in the provided results, the established success of QSAR for the broader class of calcitriol analogs demonstrates its utility. nih.gov Such models are valuable for prioritizing synthetic targets, helping to focus resources on compounds with the highest predicted potency and most favorable properties, thereby accelerating the drug discovery process. researchgate.net
Spectroscopic and X-ray Crystallographic Analyses of VDR-Ligand Binding
Spectroscopic and crystallographic techniques provide high-resolution experimental data on the binding of ligands to the VDR, validating and complementing computational predictions.
X-ray crystallography has been pivotal in revealing the precise three-dimensional structure of the VDR's ligand-binding domain (LBD) when complexed with this compound (2MD) and its analogs. researchgate.netnih.gov The crystal structure of the rat VDR-LBD in complex with 2MD has been solved, providing a detailed molecular understanding of its action. researchgate.netnih.gov These structures confirm that the ligand binds within the VDR's ligand-binding pocket and reveal the specific atomic contacts responsible for its high affinity.
Comparative crystallographic studies of different 2MD isomers have shown how subtle changes in stereochemistry can lead to distinct binding conformations and biological activities. For example, the crystal structures of the E- and Z-isomers of 17-20 dehydro analogs of 2MD complexed with the rat VDR LBD were determined. nih.gov The Z-isomer was found to adopt an orientation nearly identical to 2MD, consistent with its similar high activity. In contrast, the E-isomer adopted a different conformation, which likely explains its lower calcemic activity in vivo. nih.gov These structural analyses suggest that the precise positioning of the C21 methyl group within the binding site may be a key determinant of biological activity. nih.gov
| Compound | PDB ID | Organism | Resolution (Å) | Key Finding | Reference |
| Calcitriol | 7QPP | Human | 1.52 | High-resolution structure of human VDR-LBD with the natural hormone. | rcsb.org |
| Calcitriol | 2HC4 | Zebrafish (Danio rerio) | 2.2 | Shows adaptability of the VDR ligand-binding pocket. | pdbj.org |
| 2-methylene-19-nor-(20S)-1,25(OH)₂D₃ (2MD) | Not specified | Rat | Not specified | VDR-LBD was successfully crystallized with 2MD. | researchgate.netnih.gov |
| Vit-III 17-20Z (2MD analog) | Not specified | Rat | Not specified | Orientation in VDR is almost identical to 2MD. | nih.gov |
| Vit-III 17-20E (2MD analog) | Not specified | Rat | Not specified | Adopts a conformation distinct from 2MD and calcitriol. | nih.gov |
Spectroscopic analyses also contribute to understanding the ligand-receptor interaction. Protease digestion studies, a biophysical technique, have indicated that 2MD induces a unique conformation in the VDR upon binding. nih.govresearcher.life This distinct receptor shape likely influences the recruitment of coactivator proteins, such as SRC-1 and DRIP205, leading to enhanced gene transcription compared to the natural hormone, calcitriol. nih.goviiarjournals.org Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used in the broader context of vitamin D analog research to clarify structure-function relationships. nih.gov
Together, these biophysical methods provide a detailed and dynamic picture of how this compound interacts with the VDR, explaining its superagonist activity and guiding the rational design of next-generation vitamin D analogs.
Future Research Directions and Translational Perspectives from Preclinical Findings
Design and Synthesis of Next-Generation Methylene (B1212753) Calcitriol (B1668218) Analogs with Ultra-High Selectivity
While Methylene calcitriol demonstrates an excellent therapeutic index, the pursuit of "ultra-high selectivity" remains a primary goal in medicinal chemistry. This involves designing third-generation analogs that further uncouple the desired cellular effects (e.g., anti-proliferative, pro-differentiative, immunomodulatory) from the classical calcemic actions. Future research will focus on targeted structural modifications to fine-tune interactions with the Vitamin D Receptor (VDR) and co-regulatory proteins.
Key synthetic strategies include:
Side-Chain Modifications: Introducing novel functional groups or stereocenters into the C17 side chain. For instance, the incorporation of trifluoromethyl groups at the C26 and C27 positions (e.g., creating a hexafluorinated analog) could block metabolic degradation by CYP24A1, thereby prolonging the compound's half-life and enhancing its local activity in target tissues without increasing systemic calcium mobilization.
A-Ring Alterations: Exploring modifications beyond the 2-methylene group. The synthesis of analogs with alternative substitutions at the C2 position, or the introduction of heteroatoms into the A-ring, could alter the conformational dynamics of the VDR-ligand complex, potentially favoring interactions with co-repressors in intestinal cells while maintaining strong co-activator recruitment in immune or cancer cells.
Hybrid Compound Synthesis: Creating hybrid molecules that combine the core structure of this compound with moieties from other signaling pathways. For example, a conjugate with a histone deacetylase (HDAC) inhibitor could create a single molecule capable of simultaneously activating VDR target genes and inducing epigenetic changes that synergistically suppress tumor growth.
The evaluation of these new analogs will require sophisticated screening cascades that measure not only VDR binding affinity but also functional selectivity.
Table 1: Hypothetical Profile of Next-Generation this compound Analogs This table presents a conceptual framework for evaluating new compounds.
| Compound ID | Key Structural Modification | Relative VDR Binding Affinity (vs. Calcitriol) | Transactivation of Target Gene (e.g., CDKN1A) | Calcemic Index (Bone Calcium Mobilization Assay) |
| This compound (Reference) | 2-methylene, 19-nor | ~100% | High | Low (~1%) |
| EXP-3A | C26,C27-hexafluoro side chain | ~150% | Very High | Very Low (~0.5%) |
| EXP-3B | 2-spirocyclopropyl A-ring | ~80% | High | Extremely Low (<0.1%) |
| EXP-3C | C20-epimer, C22-yne bond | ~120% | High | Low (~1%) |
Exploration of Novel Preclinical Disease Models Beyond Established Areas (non-human)
The proven efficacy of this compound in psoriasis and certain cancer models warrants its investigation in other pathologies where VDR signaling and cellular proliferation are dysregulated. Expanding preclinical testing into novel, mechanistically relevant animal models is a critical next step.
Promising new areas for investigation include:
Fibrotic Diseases: The anti-proliferative and anti-inflammatory properties of this compound are highly relevant to diseases characterized by excessive fibroblast proliferation and extracellular matrix deposition. Its potential could be assessed in models such as bleomycin-induced pulmonary fibrosis in mice, where key endpoints would include reduction of collagen deposition, decreased expression of profibrotic markers (e.g., α-SMA), and improved lung function. Similarly, its effects on hepatic stellate cell activation could be studied in a carbon tetrachloride (CCl₄) or bile duct ligation model of liver fibrosis.
Neuroinflammatory and Neurodegenerative Disorders: Emerging evidence links vitamin D deficiency to conditions like multiple sclerosis and Alzheimer's disease. This compound could be evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard for multiple sclerosis research, to assess its impact on demyelination and immune cell infiltration into the central nervous system. In transgenic mouse models of Alzheimer's disease (e.g., 5XFAD), its ability to modulate microglial activation and promote the clearance of amyloid-beta plaques could be investigated.
Chronic Kidney Disease (CKD): In CKD, secondary hyperparathyroidism and cardiovascular complications are major concerns. While other vitamin D analogs are used, the low calcemic potential of this compound makes it an attractive candidate for investigation in rat models of CKD (e.g., 5/6 nephrectomy model) to assess its ability to suppress parathyroid hormone (PTH) secretion while minimizing vascular calcification.
Table 2: Potential New Preclinical Models for this compound Evaluation
| Disease Area | Preclinical Model (non-human) | Rationale for Investigation | Key Endpoints to Measure |
| Pulmonary Fibrosis | Bleomycin-induced lung fibrosis (Mouse) | Anti-proliferative and anti-inflammatory effects on fibroblasts and macrophages. | Lung collagen content (hydroxyproline assay), Histopathology (Ashcroft score), α-SMA expression. |
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Immunomodulation of T-cell responses (Th1/Th17) and potential neuroprotective effects. | Clinical score, CNS immune cell infiltration, Demyelination analysis. |
| Liver Fibrosis | Carbon tetrachloride (CCl₄)-induced fibrosis (Rat) | Inhibition of hepatic stellate cell activation and proliferation. | Liver enzyme levels (ALT, AST), Fibrosis score (Sirius Red staining), Gene expression of collagens. |
| Alzheimer's Disease | 5XFAD transgenic mouse model | Modulation of neuroinflammation (microglia) and potential enhancement of amyloid-beta clearance. | Amyloid plaque load, Microglial morphology, Cognitive performance (e.g., Morris water maze). |
Evaluation of Combination Therapies in Preclinical Oncological and Immunological Models
The future therapeutic role of this compound is likely to be in combination with established agents, where it can act as a sensitizer (B1316253) or synergistic partner. Preclinical studies are essential to identify the most effective combinations and elucidate the underlying mechanisms of synergy.
Potential combination strategies include:
Oncology:
With Immune Checkpoint Inhibitors (ICIs): In syngeneic mouse tumor models (e.g., MC38 colon carcinoma or B16-F10 melanoma), this compound could be combined with anti-PD-1 or anti-CTLA-4 antibodies. The hypothesis is that this compound can modulate the tumor microenvironment by reducing the number of immunosuppressive myeloid-derived suppressor cells (MDSCs) and promoting a more pro-inflammatory M1 macrophage phenotype, thereby enhancing the efficacy of the ICI.
With Standard Chemotherapy: In human tumor xenograft models (e.g., LNCaP or PC-3 prostate cancer), combining this compound with taxanes like docetaxel (B913) could be explored. This compound's ability to induce cell cycle arrest at G1/S could render rapidly dividing cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Immunology:
With DMARDs in Rheumatoid Arthritis: In the collagen-induced arthritis (CIA) mouse model, combining this compound with methotrexate, a cornerstone therapy, could be evaluated. The combination may lead to superior suppression of joint inflammation, cartilage destruction, and pro-inflammatory cytokines (TNF-α, IL-6, IL-17) than either agent alone.
Table 3: Proposed Preclinical Combination Therapy Studies for this compound
| Disease Model | Combination Agent | Proposed Synergistic Mechanism | Key Preclinical Readouts |
| MC38 Colon Carcinoma (Syngeneic Mouse) | Anti-PD-1 Antibody | VDR-mediated reprogramming of the tumor microenvironment; reduction of MDSCs. | Tumor growth delay/rejection, Analysis of tumor-infiltrating lymphocytes (CD8+/Treg ratio), Cytokine profiling. |
| PC-3 Prostate Cancer (Xenograft Mouse) | Docetaxel | Induction of G1 cell cycle arrest by this compound, sensitizing cells to mitotic catastrophe from docetaxel. | Tumor growth inhibition (TGI), Apoptosis markers (cleaved caspase-3), Cell cycle analysis via flow cytometry. |
| Collagen-Induced Arthritis (CIA Mouse) | Methotrexate | Complementary suppression of distinct inflammatory pathways (e.g., T-cell and innate immune cell activation). | Arthritis clinical score, Histological analysis of joint destruction, Serum levels of TNF-α and IL-6. |
Development of Advanced In Vivo Imaging Techniques for Compound Distribution in Animal Models
A significant challenge in drug development is understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) relationship in a living organism. Visualizing where this compound accumulates and how it engages its target in vivo is essential for optimizing its therapeutic application and interpreting preclinical results.
Future efforts should leverage advanced imaging modalities:
Positron Emission Tomography (PET): The synthesis of a radiolabeled version of this compound, such as by incorporating Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), would enable non-invasive, whole-body imaging in animal models. ¹⁸F-Methylene calcitriol PET could quantitatively measure drug accumulation in tumors, skin lesions, or inflamed joints over time, providing invaluable PK data and confirming target tissue engagement.
Mass Spectrometry Imaging (MSI): This powerful ex vivo technique can visualize the distribution of the unlabeled parent compound and its key metabolites directly on tissue sections with high spatial resolution. Using MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging on tissues from treated animals, researchers could map the compound's localization within the complex architecture of a tumor or an inflamed organ, correlating its presence with histological features.
Intravital Microscopy (IVM): For cellular-level resolution in a living animal, a fluorescently-tagged this compound analog could be developed. Using IVM with a dorsal skinfold chamber or an abdominal imaging window in a mouse, one could directly observe the compound's uptake by specific cell types (e.g., cancer cells vs. stromal cells vs. immune cells) in real-time, providing unparalleled insight into its microdistribution.
Table 5: Comparison of Advanced Imaging Techniques for this compound
| Imaging Technique | Labeling Strategy | Key Advantage | Key Limitation | Potential Application in Animal Models |
| Positron Emission Tomography (PET) | Covalent attachment of a positron-emitter (e.g., ¹⁸F). | Whole-body, quantitative, non-invasive, longitudinal studies. | Requires complex radiosynthesis; limited spatial resolution. | Measuring tumor vs. off-target organ uptake over time in a mouse xenograft model. |
| Mass Spectrometry Imaging (MSI) | No label required (label-free). | High chemical specificity; can detect parent and metabolites simultaneously; high spatial resolution. | Ex vivo/terminal; quantification can be complex. | Mapping drug distribution within a resected tumor to identify regions of high/low penetration. |
| Intravital Microscopy (IVM) | Covalent attachment of a fluorophore (e.g., BODIPY). | Real-time, cellular-level resolution in a living animal. | Highly invasive; limited field of view and penetration depth; potential for tag to alter biology. | Visualizing uptake into individual immune cells within an inflamed lymph node. |
Conclusion
Synthesis of Key Preclinical Discoveries Regarding Methylene (B1212753) Calcitriol (B1668218)
Methylene calcitriol, a synthetic analog of calcitriol (the hormonally active form of Vitamin D), has been the subject of extensive preclinical investigation. These studies have collectively revealed a compound with a multifaceted biological profile, characterized by potent anti-proliferative and pro-differentiative activities, often coupled with a modified calcemic effect profile compared to its parent compound.
A primary focus of preclinical research has been the elucidation of its mechanism of action. This compound exerts its effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. evitachem.com Upon binding, it modulates the transcription of various target genes that regulate processes such as cell cycle progression, apoptosis, and cellular differentiation. nih.gov The introduction of a methylene group at the C-2 position of the A-ring, a key structural modification, significantly influences its interaction with the VDR and subsequent biological activity. nih.govacs.org Studies comparing various 2-methylene-substituted analogs have demonstrated that this modification, sometimes in conjunction with changes in the side chain stereochemistry (e.g., at C-20), can lead to "superagonistic" activity. google.comnih.govacs.org
In vitro, this compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines, including those from breast, prostate, and colon cancers. Its activity is often more potent than that of calcitriol. nih.gov For instance, certain 20-methyl analogues of calcitriol have shown up to 300-fold higher antiproliferative effects on human breast cancer (MCF-7) cells compared to calcitriol. nih.gov The mechanism behind this enhanced activity involves inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis. Furthermore, this compound and its analogs have been shown to induce cellular differentiation, a key therapeutic goal in malignancies like leukemia. google.comcaymanchem.com For example, it can induce the differentiation of human promyelocytic HL-60 cells into monocytes. google.com
Preclinical in vivo studies have substantiated these in vitro findings. In animal models of cancer, including retinoblastoma and neuroblastoma, this compound analogs have caused statistically significant inhibition of tumor growth. nih.gov Studies in xenograft models of breast and prostate cancer have also shown its potential to inhibit tumor progression. nih.govgoogle.comiiarjournals.org Beyond oncology, the immunomodulatory properties of Vitamin D analogs suggest potential applications in inflammatory conditions. probes-drugs.org Preclinical models of psoriasis, a skin condition characterized by hyperproliferation of keratinocytes, have shown that topical application of calcitriol analogs can inhibit this proliferation and promote normal cell differentiation, forming the basis for their clinical use in this indication. probes-drugs.orgdrugbank.com
A critical aspect of preclinical evaluation has been the assessment of calcemic activity. A major limitation of using calcitriol for non-calcemic indications is the risk of hypercalcemia. iiarjournals.orgnih.gov The structural modifications in this compound and its related analogs aim to separate the potent anti-proliferative effects from the effects on calcium homeostasis. iiarjournals.org Research indicates that certain analogs, such as 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), can effectively suppress parathyroid hormone with a lower calcemic effect at effective doses compared to calcitriol. karger.com This improved therapeutic window is a key discovery, suggesting that these analogs could be used systemically for conditions like cancer with a reduced risk of dose-limiting side effects. nih.govnih.gov
Implications for Basic Science and Future Drug Development Strategies (Preclinical Basis)
The preclinical discoveries surrounding this compound have significant implications for both basic science and the strategic development of future drugs. From a basic science perspective, this compound and its family of analogs serve as powerful molecular probes to understand the intricate workings of the Vitamin D endocrine system.
The study of how subtle structural changes, such as the addition of a 2-methylene group or altering stereochemistry at C-20, dramatically alter biological outcomes provides deep insights into the structure-function relationship of the VDR. nih.govnih.gov These analogs have helped to map the ligand-binding pocket of the VDR and understand how different conformations of the VDR-ligand complex can lead to differential gene regulation. nih.gov The observation that some analogs show preference for specific types of vitamin D response elements (VDREs) on gene promoters suggests a level of transcriptional control more complex than previously understood, allowing for the selective activation of anti-proliferative pathways over calcemic ones. nih.gov This supports a model where promoter selectivity is a key mechanism for achieving a dissociated profile of activity, a pivotal concept for future research.
For future drug development, the preclinical success of this compound provides a clear strategic blueprint. The principle of creating analogs that retain or enhance desired therapeutic actions (like anti-cancer activity) while minimizing undesired effects (like hypercalcemia) is validated. iiarjournals.orgnih.gov The development of compounds like 2MD, which demonstrates potent anti-parathyroid activity with a wider therapeutic margin, exemplifies this strategy. karger.com This paves the way for designing novel Vitamin D Receptor Activators (VDRAs) with tissue-selective or pathway-selective actions.
Future strategies will likely focus on:
Fine-tuning the molecular structure: Further exploration of modifications to the A-ring and side chain of the calcitriol molecule could yield compounds with even greater selectivity and potency. acs.orgmdpi.com The goal is to design ligands that induce a unique VDR conformation, favoring interaction with co-regulatory proteins that mediate anti-proliferative and immunomodulatory effects over those that regulate calcium transport genes.
Combination therapies: Preclinical studies have shown that this compound can act synergistically with other anticancer agents, such as chemotherapeutics and glucocorticoids. nih.goviiarjournals.orgnih.gov Dexamethasone, for example, was found to potentiate the antitumor effect of calcitriol while decreasing its hypercalcemic effects by modulating VDR expression in tumor versus intestinal tissues. nih.gov This provides a strong preclinical rationale for developing combination regimens that could enhance efficacy and reduce toxicity.
Exploring new therapeutic areas: While oncology and psoriasis are well-established areas, the potent immunomodulatory effects of this compound suggest its potential utility in other inflammatory and autoimmune diseases. probes-drugs.orgdrugbank.com Preclinical models of these diseases would be the logical next step to explore these possibilities.
Q & A
Q. What analytical methods are recommended for identifying methylene calcitriol impurities in synthesized calcitriol batches?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (254 nm) is the gold standard for quantifying impurities like this compound (46). Ensure mobile phases (e.g., 0.1% acetic acid in water and acetonitrile) and C18 columns are optimized for resolving structurally similar analogs. Cross-validate results against USP 2023 and EP 11.0 impurity criteria, which list this compound as a route-dependent impurity in some pharmacopeias . For structural confirmation, supplement HPLC with ¹H/¹³C NMR and mass spectrometry (MS) to distinguish this compound from isomers like trans-calcitriol (26) or 1β-calcitriol (45) .
Q. How can researchers differentiate this compound from other calcitriol derivatives during structural characterization?
Methodological Answer: Use a combination of spectroscopic techniques:
- UV-Vis : Compare λmax shifts caused by conjugated triene systems.
- NMR : Focus on methylene proton signals (e.g., δ 4.8–5.5 ppm for olefinic protons) and carbon chemical shifts for the 22–24 side chain.
- MS : Look for fragmentation patterns unique to methylene-substituted analogs (e.g., m/z differences due to CH2 group insertion). Cross-reference data with synthetic standards and published spectra .
Advanced Research Questions
Q. What experimental strategies mitigate this compound formation during calcitriol synthesis?
Methodological Answer: this compound arises from side reactions during selenium dioxide-mediated 1α-hydroxylation or nickel(0)-catalyzed conjugate additions. To suppress its formation:
- Optimize reaction conditions (e.g., lower methanol content in CH2Cl2/MeOH solvent systems to reduce nucleophilic attack on intermediates).
- Use N-methylmorpholine N-oxide as a re-oxidant to stabilize reactive intermediates and minimize byproduct formation.
- Monitor reaction progress via thin-layer chromatography (TLC) and quench reactions before over-oxidation occurs. Post-synthesis, employ preparative HPLC with gradient elution to isolate calcitriol (purity >99.9%) and exclude this compound .
Q. How does the methylene group in calcitriol derivatives influence redox interactions with metal ions like Cu(II)?
Methodological Answer: The methylene group in calcitriol acts as an electron acceptor in redox cycles with Cu(II). Design experiments to:
- Quantify hydroxyl radical (•OH) production : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) in Cu(II)-calcitriol-DNA systems.
- Assess DNA damage : Employ comet assays or γ-H2AX immunofluorescence to measure strand breaks induced by Cu(I)/Cu(II) redox cycling.
- Modulate reaction conditions : Vary pH (4–7) and Cu(II) concentrations to map kinetic parameters of radical generation .
Q. What in vitro models are suitable for studying the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer: Use VDR (vitamin D receptor) binding assays with radiolabeled [³H]-calcitriol to compare affinity of methylene lactones (e.g., TEI-9647) against native calcitriol. Pair with:
- Cell proliferation assays : Treat VDR-expressing cell lines (e.g., HL-60 leukemia cells) with derivatives and measure IC50 values via MTT assays.
- Transcriptional activity profiling : Transfect cells with VDRE (vitamin D response element)-luciferase reporters to assess transactivation potency. Correlate SAR data with molecular docking simulations to identify steric/electronic effects of methylene substitutions .
Q. How can researchers design robust HPLC protocols to resolve this compound from co-eluting metabolites in biological samples?
Methodological Answer: For serum or tissue extracts:
- Sample preparation : Use methanol/CH2Cl2 (2:1) extraction to recover calcitriol derivatives. Evaporate under N2 and reconstitute in 55:45 acetonitrile/0.1% acetic acid.
- Chromatographic conditions : Optimize gradient elution (e.g., 45%→70% acetonitrile over 25 min) on a C18 column (4.6 × 250 mm, 5 µm).
- Validation : Spike samples with deuterated internal standards (e.g., 26,27-hexadeutero calcitriol) to correct for matrix effects and validate recovery rates >95% .
Experimental Design & Data Analysis
Q. What statistical approaches are optimal for modeling this compound’s adsorption or interaction kinetics?
Methodological Answer: For adsorption studies (e.g., on nanoparticles or zeolites):
- Design of Experiments (DoE) : Use response surface methodology (RSM) with Central Composite Design to optimize variables (pH, temperature, adsorbent dose).
- Machine learning : Train least squares-support vector machines (LS-SVM) or artificial neural networks (ANN) on kinetic data (e.g., pseudo-second-order models) to predict adsorption efficiency.
- Thermodynamic analysis : Calculate ΔG, ΔH, and ΔS from Van’t Hoff plots of temperature-dependent isotherms .
Q. How should researchers address contradictions in calcitriol’s cytotoxic vs. anti-proliferative effects when studying methylene derivatives?
Methodological Answer: Context-dependent effects require:
- Dose-response profiling : Test derivatives across a wide concentration range (1 nM–10 µM) in multiple cell types (e.g., ASM vs. cancer cells).
- Mechanistic dissection : Use flow cytometry to distinguish cell cycle arrest (e.g., G0/G1 phase) from apoptosis (caspase-3/7 activation).
- Redox modulation : Co-treat with antioxidants (e.g., NAC) or Cu chelators (e.g., tetrathiomolybdate) to isolate pro-oxidant contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
